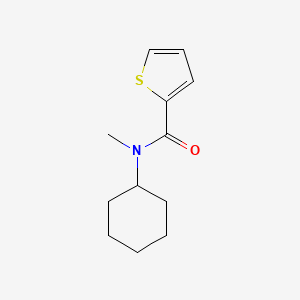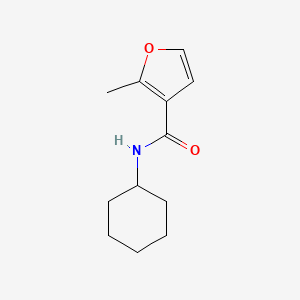![molecular formula C18H21N5O2 B7539966 [4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone](/img/structure/B7539966.png)
[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone, also known as APETALA1 (AP1), is a small molecule that has been extensively studied in scientific research. It is a potent inhibitor of the AP1 transcription factor, which is involved in the regulation of gene expression in plants. In recent years, AP1 has gained attention as a potential therapeutic target in cancer and other diseases. In
作用机制
AP1 inhibits the AP1 transcription factor by binding to its DNA-binding domain. This prevents the transcription factor from binding to its target genes, leading to a decrease in gene expression. The exact mechanism of action is still being studied, but it is thought that AP1 may also affect other signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
AP1 has been shown to have a variety of biochemical and physiological effects. In cancer cells, AP1 inhibits cell growth and induces apoptosis. Inflammatory cells, AP1 inhibits the production of inflammatory cytokines. In osteoblasts, AP1 has been shown to promote bone formation. The exact effects of AP1 may depend on the specific cell type and context.
实验室实验的优点和局限性
AP1 is a useful tool for studying the role of the AP1 transcription factor in various biological processes. It can be used to investigate the effects of AP1 inhibition on gene expression, cell growth, and other cellular processes. However, there are some limitations to using AP1 in lab experiments. It is a small molecule and may have limited bioavailability in vivo. In addition, its effects may be dependent on the specific cell type and context, making it important to carefully choose experimental conditions.
未来方向
There are many potential future directions for AP1 research. One area of interest is the development of more potent and selective AP1 inhibitors. Another area of interest is the investigation of the role of AP1 in other diseases beyond cancer and inflammation, such as neurodegenerative diseases. Finally, there is interest in studying the effects of AP1 inhibition in vivo and developing AP1 inhibitors for therapeutic use.
合成方法
The synthesis of [4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone involves several steps. The starting material is 4-ethylbenzaldehyde, which is reacted with 3-aminopyrazine-2-carbonyl chloride to form the corresponding ketone. This ketone is then reacted with piperazine in the presence of a base to give the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
AP1 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. AP1 has also been shown to have anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases such as rheumatoid arthritis. In addition, AP1 has been implicated in the regulation of bone formation and may have applications in the treatment of osteoporosis.
属性
IUPAC Name |
[4-(3-aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-2-13-3-5-14(6-4-13)17(24)22-9-11-23(12-10-22)18(25)15-16(19)21-8-7-20-15/h3-8H,2,9-12H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEPDNWWSNOALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7539903.png)
![4,5-Dichloro-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7539905.png)



![N-(pyridin-3-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7539935.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide](/img/structure/B7539939.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7539948.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7539960.png)
![6-[4-(4-Ethylbenzoyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7539969.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide](/img/structure/B7539970.png)
![5-[(3-Nitrophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7539974.png)
![4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7539986.png)
